An In-Depth Technical Guide to Methyl 3-(aminomethyl)benzoate: Properties, Synthesis, and Applications
An In-Depth Technical Guide to Methyl 3-(aminomethyl)benzoate: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
Methyl 3-(aminomethyl)benzoate is a versatile bifunctional molecule of significant interest in medicinal chemistry and organic synthesis. Its structure, incorporating a primary amine and a methyl ester on a benzene ring, provides a valuable scaffold for the synthesis of a wide array of more complex molecules, particularly in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the physical and chemical properties of Methyl 3-(aminomethyl)benzoate, detailed synthetic protocols, and an exploration of its applications in pharmaceutical research and development.
Introduction
In the landscape of modern drug discovery, the strategic design and synthesis of novel molecular entities are paramount. Methyl 3-(aminomethyl)benzoate serves as a key building block, offering two distinct reactive sites for chemical modification. The primary amine at the benzylic position and the methyl ester at the meta-position allow for orthogonal chemical transformations, enabling the construction of diverse molecular architectures. This guide aims to provide researchers and drug development professionals with a thorough understanding of this compound's fundamental characteristics and practical utility.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is critical for its effective use in synthesis and formulation. The properties of Methyl 3-(aminomethyl)benzoate and its commonly used hydrochloride salt are summarized below.
Table 1: Physical and Chemical Properties
| Property | Methyl 3-(aminomethyl)benzoate | Methyl 3-(aminomethyl)benzoate HCl |
| Molecular Formula | C₉H₁₁NO₂[1] | C₉H₁₂ClNO₂[2] |
| Molecular Weight | 165.19 g/mol [1] | 201.65 g/mol [2] |
| CAS Number | 93071-65-9[1] | 17841-68-8[2] |
| Appearance | Colorless to pale yellow liquid | White powder[3] |
| Melting Point | 37-39 °C[4] | 177-179 °C[5] |
| Boiling Point | 280 °C[4] | Not available |
| Density | 1.121 g/cm³[4] | Not available |
| pKa (Predicted) | 8.76 ± 0.10[4] | Not applicable |
| Solubility | Slightly soluble in water. Soluble in deuterated chloroform.[6][7] | The hydrochloride salt form enhances solubility and stability.[3] |
| Storage | 2-8°C[4] | Inert atmosphere, 2-8°C[8] |
Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation and purity assessment of chemical compounds. Below are the characteristic spectral features of Methyl 3-(aminomethyl)benzoate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum of Methyl 3-(aminomethyl)benzoate is expected to show distinct signals corresponding to the aromatic protons, the benzylic methylene protons, and the methyl ester protons. The aromatic protons will appear as a complex multiplet in the range of 7.2-8.0 ppm. The benzylic protons (CH₂) adjacent to the amine will typically be a singlet around 3.8-4.0 ppm, and the methyl ester protons (CH₃) will be a singlet around 3.9 ppm.
-
¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon of the ester (around 167 ppm), the aromatic carbons (in the range of 125-135 ppm), the benzylic carbon (around 45 ppm), and the methyl ester carbon (around 52 ppm).
Infrared (IR) Spectroscopy
The IR spectrum of Methyl 3-(aminomethyl)benzoate will exhibit characteristic absorption bands for the functional groups present. Key peaks include:
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N-H stretch: A broad peak in the region of 3300-3400 cm⁻¹ corresponding to the primary amine.
-
C=O stretch: A strong, sharp peak around 1720 cm⁻¹ for the ester carbonyl group.
-
C-N stretch: A peak in the region of 1200-1350 cm⁻¹.
-
Aromatic C-H stretch: Peaks typically observed above 3000 cm⁻¹.
-
Aromatic C=C stretch: Peaks in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (MS)
The electron ionization mass spectrum of Methyl 3-(aminomethyl)benzoate would be expected to show a molecular ion peak (M⁺) at m/z = 165. Key fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) to give a fragment at m/z = 134, and the loss of the aminomethyl group (-CH₂NH₂) to give a fragment at m/z = 135.
Chemical Properties and Reactivity
The reactivity of Methyl 3-(aminomethyl)benzoate is dictated by its two primary functional groups: the aminomethyl group and the methyl benzoate moiety.
Reactivity of the Aminomethyl Group
The primary amine of the aminomethyl group is nucleophilic and can participate in a variety of reactions, including:
-
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
-
Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.
-
Diazotization: Reaction with nitrous acid to form a diazonium salt, which can then undergo various substitution reactions.
Reactivity of the Methyl Benzoate Group
The methyl benzoate group can undergo reactions at both the aromatic ring and the ester functionality.
-
Electrophilic Aromatic Substitution: The ester group is a deactivating, meta-directing group. Therefore, electrophilic substitution reactions such as nitration, halogenation, and sulfonation will primarily occur at the positions meta to the ester group.
-
Nucleophilic Acyl Substitution: The ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. It can also undergo transesterification with other alcohols or be converted to an amide by reaction with an amine at elevated temperatures.
Synthesis of Methyl 3-(aminomethyl)benzoate
A common synthetic route to Methyl 3-(aminomethyl)benzoate involves the reduction of a nitrile precursor. A representative experimental protocol is provided below.
Experimental Protocol: Synthesis via Reduction of Methyl 3-cyanobenzoate
This two-step synthesis starts from the commercially available methyl 3-(bromomethyl)benzoate.
Step 1: Synthesis of Methyl 3-cyanobenzoate
-
Materials:
-
Methyl 3-(bromomethyl)benzoate (1.0 eq)
-
Potassium cyanide (1.2 eq)
-
Dimethylformamide (DMF)
-
-
Procedure:
-
To a solution of Methyl 3-(bromomethyl)benzoate in DMF, add potassium cyanide.
-
Heat the reaction mixture to 40-45°C and stir for 45 minutes.[9]
-
Continue stirring at room temperature for 18 hours.[9]
-
If the reaction is not complete (monitored by TLC or LC-MS), an additional portion of potassium cyanide can be added and the mixture heated again.[9]
-
Upon completion, cool the reaction to room temperature and add water.
-
Extract the product with ethyl acetate.[9]
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography to yield Methyl 3-cyanobenzoate.[9]
-
Step 2: Reduction of Methyl 3-cyanobenzoate to Methyl 3-(aminomethyl)benzoate
-
Materials:
-
Methyl 3-cyanobenzoate (1.0 eq)
-
10% Palladium on carbon (Pd/C) (catalytic amount)
-
Methanol
-
Tetrahydrofuran (THF)
-
Hydrogen gas (H₂)
-
-
Procedure:
-
Dissolve Methyl 3-cyanobenzoate in a mixture of methanol and THF.
-
Add a catalytic amount of 10% Pd/C to the solution.
-
Stir the mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature for 4 hours.[10]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain Methyl 3-(aminomethyl)benzoate. The product can be further purified by chromatography if necessary.
-
Applications in Drug Development
Methyl 3-(aminomethyl)benzoate is a valuable starting material for the synthesis of a variety of pharmacologically active compounds. Its bifunctional nature allows for its incorporation into diverse molecular scaffolds.
-
Scaffold for Library Synthesis: The orthogonal reactivity of the amine and ester groups makes it an ideal building block for combinatorial chemistry and the generation of compound libraries for high-throughput screening.
-
Synthesis of Bioactive Molecules: The aminomethylbenzoate core is found in a range of compounds with diverse biological activities, including enzyme inhibitors and receptor modulators. The hydrochloride salt form is often preferred in pharmaceutical applications due to its enhanced solubility and stability.[3]
Safety and Handling
Methyl 3-(aminomethyl)benzoate should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. It is advisable to store the compound in a cool, dry place.[6] The hydrochloride salt is known to cause skin and serious eye irritation, and may cause respiratory irritation.[2]
Conclusion
Methyl 3-(aminomethyl)benzoate is a versatile and valuable building block in organic synthesis and medicinal chemistry. Its well-defined physical and chemical properties, coupled with its straightforward synthesis, make it an attractive starting material for the development of novel compounds with potential therapeutic applications. This guide has provided a comprehensive overview of its key characteristics to aid researchers in its effective utilization.
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